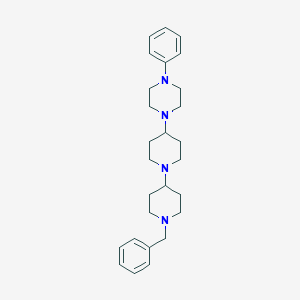![molecular formula C25H35N3O2 B247611 1-[1-(2-Ethoxybenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B247611.png)
1-[1-(2-Ethoxybenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[1-(2-Ethoxybenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine, also known as EMD-386088, is a chemical compound that has been studied for its potential use in treating various neurological disorders. This compound belongs to the class of piperazine derivatives and has been shown to have a high affinity for serotonin receptors in the brain. In
作用機序
The mechanism of action of 1-[1-(2-Ethoxybenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine involves its binding to the 5-HT1A and 5-HT7 receptors in the brain. This binding leads to an increase in the release of serotonin, a neurotransmitter that plays a crucial role in regulating mood, cognition, and behavior. The increased release of serotonin leads to an improvement in mood and a reduction in anxiety and depression symptoms. This compound has also been shown to have an analgesic effect by modulating the activity of pain-sensing neurons in the spinal cord.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to increase the release of serotonin in the brain, leading to an improvement in mood and a reduction in anxiety and depression symptoms. This compound has also been shown to have an analgesic effect by modulating the activity of pain-sensing neurons in the spinal cord. Additionally, it has been shown to have an effect on the levels of various neurotransmitters such as dopamine and norepinephrine.
実験室実験の利点と制限
One of the advantages of using 1-[1-(2-Ethoxybenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine in lab experiments is its high affinity for serotonin receptors, specifically the 5-HT1A and 5-HT7 receptors. This makes it a useful tool for studying the role of these receptors in regulating mood, cognition, and behavior. This compound has also been shown to have an analgesic effect, making it a useful tool for studying pain-sensing neurons in the spinal cord.
One of the limitations of using this compound in lab experiments is its potential for off-target effects. This compound has been shown to have an effect on the levels of various neurotransmitters such as dopamine and norepinephrine, which may complicate the interpretation of results. Additionally, this compound has not been extensively studied in humans, so its safety and efficacy in humans are not well established.
将来の方向性
There are several future directions for the study of 1-[1-(2-Ethoxybenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine. One potential direction is the further exploration of its potential use in treating various neurological disorders such as depression, anxiety, and schizophrenia. Another potential direction is the study of its potential use as an analgesic and its effect on pain-sensing neurons in the spinal cord. Additionally, further studies are needed to establish the safety and efficacy of this compound in humans.
合成法
The synthesis of 1-[1-(2-Ethoxybenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine involves a multi-step process that starts with the reaction of 2-methoxyphenylpiperazine with 2-chloroethanol to form 2-(2-methoxyphenyl)piperazin-1-yl)ethanol. This intermediate is then reacted with 2-ethoxybenzyl chloride to form this compound. The final product is obtained through purification using chromatography techniques.
科学的研究の応用
1-[1-(2-Ethoxybenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine has been studied for its potential use in treating various neurological disorders such as depression, anxiety, and schizophrenia. It has been shown to have a high affinity for serotonin receptors, specifically the 5-HT1A and 5-HT7 receptors. These receptors are known to play a crucial role in regulating mood, cognition, and behavior. This compound has also been studied for its potential use in treating neuropathic pain and as an analgesic.
特性
分子式 |
C25H35N3O2 |
|---|---|
分子量 |
409.6 g/mol |
IUPAC名 |
1-[1-[(2-ethoxyphenyl)methyl]piperidin-4-yl]-4-(2-methoxyphenyl)piperazine |
InChI |
InChI=1S/C25H35N3O2/c1-3-30-24-10-6-4-8-21(24)20-26-14-12-22(13-15-26)27-16-18-28(19-17-27)23-9-5-7-11-25(23)29-2/h4-11,22H,3,12-20H2,1-2H3 |
InChIキー |
YWARWDVCGFNPOX-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1CN2CCC(CC2)N3CCN(CC3)C4=CC=CC=C4OC |
正規SMILES |
CCOC1=CC=CC=C1CN2CCC(CC2)N3CCN(CC3)C4=CC=CC=C4OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-(2-Fluorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247532.png)
![1-(2,3-Dimethoxybenzoyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B247534.png)
![1-[(4-Chlorophenoxy)acetyl]-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B247536.png)
![4-({4-[(4-Chlorophenoxy)acetyl]-1-piperazinyl}methyl)-2,6-dimethoxyphenol](/img/structure/B247537.png)
![1-[1-(3,4-Dimethoxybenzyl)-4-piperidinyl]azepane](/img/structure/B247538.png)
![1-[1-(2,3-Dimethoxybenzyl)piperidin-4-yl]azepane](/img/structure/B247539.png)



![2,6-Dimethoxy-4-{[4-(4-phenyl-1-piperazinyl)-1-piperidinyl]methyl}phenol](/img/structure/B247546.png)
![1-[1-(2-Bromobenzyl)-4-piperidinyl]-4-phenylpiperazine](/img/structure/B247547.png)
![1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine](/img/structure/B247549.png)